molecular formula C12H15N3 B8621088 6-Tert-butyl-2,7-naphthyridin-1-amine CAS No. 1352329-35-1

6-Tert-butyl-2,7-naphthyridin-1-amine

Cat. No.: B8621088
CAS No.: 1352329-35-1
M. Wt: 201.27 g/mol
InChI Key: SZKBCVLYQWMUEU-UHFFFAOYSA-N
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Description

General Overview of Naphthyridine Scaffolds in Chemical Research

Naphthyridines are a class of bicyclic heterocyclic aromatic compounds characterized by a molecular structure composed of two fused pyridine (B92270) rings. The arrangement of the two nitrogen atoms within this fused system gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). nih.govrsc.org This structural diversity provides a versatile platform for synthetic chemists to explore a wide range of chemical space.

The naphthyridine core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov These scaffolds are known to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.gov The nitrogen atoms in the rings can act as hydrogen bond acceptors, and the planar aromatic system allows for π-π stacking interactions with biological macromolecules, such as enzymes and nucleic acids.

Table 1: Isomers of Naphthyridine

Isomer Structure
1,5-Naphthyridine
1,6-Naphthyridine (B1220473)
1,7-Naphthyridine (B1217170)
1,8-Naphthyridine (B1210474)
2,6-Naphthyridine
2,7-Naphthyridine

Note: Visual representations of chemical structures are not generated in this format.

Historical Context of Naphthyridine Synthesis and Derivatization

The synthesis of naphthyridine derivatives has a rich history, with several classical methods forming the foundation of their preparation. The first synthesis of a naphthyridine was reported by Reissert in 1893. nih.gov Foundational synthetic routes include the Skraup synthesis, which involves the reaction of aminopyridines with glycerol, sulfuric acid, and an oxidizing agent, and the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group.

Over the years, synthetic methodologies have evolved significantly, leading to more efficient and versatile routes to functionalized naphthyridines. Modern approaches often employ multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. rsc.org These methods are highly valued for their atom economy and the ability to rapidly generate libraries of diverse compounds for biological screening. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have also become indispensable tools for the derivatization of the naphthyridine core, enabling the introduction of a wide array of substituents.

Rationale for Investigating Substituted 2,7-Naphthyridin-1-amines

The 2,7-naphthyridine isomer has attracted considerable interest due to the biological activities exhibited by its derivatives. Specifically, the 2,7-naphthyridin-1-amine (B1355029) scaffold is a key pharmacophore in a number of compounds with therapeutic potential. Research has shown that compounds bearing this core structure can exhibit a range of biological effects, including anti-inflammatory and analgesic properties. nih.gov Furthermore, some derivatives have been investigated for their potential in treating immune disorders.

The substitution pattern on the naphthyridine ring plays a crucial role in determining the biological activity and physicochemical properties of the molecule. The introduction of substituents allows for the fine-tuning of parameters such as solubility, metabolic stability, and target-binding affinity. The amino group at the 1-position is a key feature, as it can serve as a hydrogen bond donor and a site for further functionalization.

Specific Research Focus and Objectives for 6-Tert-butyl-2,7-Naphthyridin-1-amine

While extensive research on the specific compound this compound is not widely available in public literature, the rationale for its synthesis and investigation can be inferred from established principles of medicinal chemistry. The primary objective for designing and synthesizing this molecule would likely be to explore its potential as a modulator of biological targets where the 2,7-naphthyridin-1-amine scaffold has shown promise.

The incorporation of a tert-butyl group is a common strategy in drug design. The bulky and lipophilic nature of this group can have several effects on a molecule's properties. It can serve as a "hydrophobic anchor," promoting binding to hydrophobic pockets in target proteins. The steric bulk of the tert-butyl group can also influence the conformation of the molecule and may shield it from metabolic degradation, potentially improving its pharmacokinetic profile. The specific placement at the 6-position would be intended to probe the structure-activity relationship of substitutions on this part of the naphthyridine ring.

Therefore, the specific research objectives for this compound would likely include:

Synthesis and Characterization: To develop a synthetic route to the compound and confirm its structure and purity.

Biological Screening: To evaluate its activity against a panel of biological targets, such as protein kinases, which are common targets for naphthyridine-based compounds.

Structure-Activity Relationship (SAR) Studies: To understand how the 6-tert-butyl group influences the biological activity compared to other substituted or unsubstituted 2,7-naphthyridin-1-amines.

Pharmacokinetic Profiling: To assess its metabolic stability and other properties relevant to its potential as a drug candidate.

Table 2: Properties of this compound

Property Value
CAS Number 1119391-28-4
Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol

Data sourced from publicly available chemical supplier information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1352329-35-1

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

6-tert-butyl-2,7-naphthyridin-1-amine

InChI

InChI=1S/C12H15N3/c1-12(2,3)10-6-8-4-5-14-11(13)9(8)7-15-10/h4-7H,1-3H3,(H2,13,14)

InChI Key

SZKBCVLYQWMUEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C2C(=C1)C=CN=C2N

Origin of Product

United States

Synthetic Methodologies for 6 Tert Butyl 2,7 Naphthyridin 1 Amine and Its Derivatives

Retrosynthetic Analysis of the 2,7-Naphthyridin-1-amine (B1355029) Core

A retrosynthetic analysis of the 6-Tert-butyl-2,7-naphthyridin-1-amine structure guides the formulation of a viable synthetic plan. The primary disconnection would logically occur at the bonds forming the second pyridine (B92270) ring, leading back to a suitably functionalized pyridine precursor.

The target molecule can be conceptually disassembled by disconnecting the C4a-C8a and N7-C8 bonds of the naphthyridine ring. This approach points towards a cyclization strategy, a common method for constructing bicyclic heteroaromatic systems. This retrosynthetic step suggests that a substituted pyridine bearing a cyano group and an amino or a precursor to an amino group would be a key intermediate. The tert-butyl group is envisioned as being present on this initial pyridine ring.

A plausible retrosynthetic pathway is outlined below:

Target MoleculeKey DisconnectionsPrecursor Type
This compoundC4a-C8a and N7-C8 bond formation (Cyclization)Substituted Pyridine
C1-NH2 bond formation (Amination)1-Halo or 1-Oxo-2,7-naphthyridine derivative

This analysis highlights two main synthetic challenges: the construction of a pyridine ring with the required substitution pattern (a tert-butyl group and functionalities that can participate in cyclization) and the subsequent annulation of the second pyridine ring, followed by the introduction of the 1-amino group.

Key Precursors and Their Synthesis

Based on the retrosynthetic analysis, the synthesis of this compound hinges on the preparation of specific, highly functionalized pyridine intermediates.

Preparation of 2,7-Naphthyridine (B1199556) Intermediates

The core of the synthesis is the construction of the 2,7-naphthyridine skeleton. A common and effective method for this is the Friedländer annulation, which involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related derivative with a compound containing an activated methylene (B1212753) group.

A potential key precursor for the synthesis of the target molecule is a substituted 2-aminopyridine-3-carbonitrile. For instance, a compound like 2-amino-4-tert-butylpyridine-3-carbonitrile could serve as a versatile starting material. The synthesis of such precursors often involves multi-step sequences starting from simpler pyridine derivatives. General methods for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives have been reported, often involving multicomponent reactions.

Functionalization Strategies for the 1-Amine Group

The introduction of the 1-amino group can be achieved at various stages of the synthesis. One common strategy involves the synthesis of a 2,7-naphthyridin-1(2H)-one intermediate, which can then be converted to the 1-amino derivative. This conversion can be accomplished through a two-step process: chlorination of the naphthyridinone to form a 1-chloro-2,7-naphthyridine (B1590431), followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent.

Introduction of the 6-Tert-butyl Moiety

The tert-butyl group, due to its steric bulk, can influence the reactivity and properties of the final molecule. Its introduction is a critical step in the synthesis. A strategic approach would be to incorporate the tert-butyl group at an early stage, on the initial pyridine ring, to avoid potential steric hindrance in later cyclization or functionalization steps.

The synthesis of tert-butyl substituted pyridines can be achieved through various methods. One approach involves the reaction of a pyridine derivative with a tert-butylating agent, such as tert-butyllithium (B1211817) or tert-butyl Grignard reagent. Another strategy is to start with a precursor that already contains the tert-butyl group and build the pyridine ring around it. A commercially available and potentially valuable starting material is 6-tert-butylpyridine-3-carbonitrile (B1319214). This precursor already contains the necessary tert-butyl group and a cyano group that can be elaborated to form the second ring of the naphthyridine system.

Divergent Synthetic Routes to this compound

With the key precursors in hand, several divergent synthetic routes can be envisioned to assemble the final target molecule.

Cyclization Strategies for the Naphthyridine Ring System

The formation of the second pyridine ring is a pivotal step. A number of cyclization strategies have been developed for the synthesis of the 2,7-naphthyridine ring system. nih.gov

Friedländer-type Annulation: A modified Friedländer annulation is a powerful tool for constructing naphthyridine rings. nih.gov In the context of synthesizing this compound, a plausible route would involve a precursor such as 2-amino-4-tert-butylpyridine-3-carbaldehyde. This aldehyde could be condensed with a reagent providing a two-carbon unit with an amino group precursor, such as cyanoacetamide or a related species, to form the second ring.

Multicomponent Reactions: Modern synthetic chemistry often utilizes multicomponent reactions to build complex molecules in a single step. It is conceivable that a one-pot reaction involving a tert-butylated pyridine derivative, a source for the C1 and N2 atoms, and a reagent to complete the second ring could be developed.

Stepwise Construction: A more traditional, stepwise approach could also be employed. This might involve the functionalization of a 6-tert-butylpyridine-3-carbonitrile precursor at the 2-position to introduce a group that can then be cyclized. For example, introduction of an aminomethyl or a related group at the 2-position could set the stage for an intramolecular cyclization to form the dihydronaphthyridine, which would then be oxidized to the aromatic 2,7-naphthyridine.

A potential synthetic sequence starting from 6-tert-butylpyridine-3-carbonitrile is proposed in the following table:

StepReactionIntermediate/Product
1Functionalization of 6-tert-butylpyridine-3-carbonitrile at the 2-position2-(Functionalized methyl)-6-tert-butylpyridine-3-carbonitrile
2Intramolecular Cyclization6-Tert-butyl-2,7-naphthyridin-1(2H)-one
3Chlorination1-Chloro-6-tert-butyl-2,7-naphthyridine
4AminationThis compound

This proposed route highlights a logical progression from a readily available starting material to the final, complex target molecule, utilizing established synthetic transformations for the construction and functionalization of the 2,7-naphthyridine core.

Post-Cyclization Functionalization Approaches

Once the fundamental 2,7-naphthyridine skeleton is constructed, post-cyclization functionalization becomes a critical strategy for introducing key substituents, such as the 1-amino group. A common precursor for this transformation is a halogenated naphthyridine, typically a 1-chloro-2,7-naphthyridine derivative. This halogen serves as a versatile handle for nucleophilic aromatic substitution (SNAr) reactions.

One of the most powerful and widely used methods for installing the amine group is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the chlorinated naphthyridine and an amine source. For the synthesis of a primary amine like this compound, an ammonia surrogate or aqueous ammonia can be employed. nih.govresearchgate.net The reaction involves an oxidative addition of the chloro-naphthyridine to a palladium(0) complex, followed by coordination of the amine, and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. nih.gov

Another approach involves the Smiles rearrangement, which has been successfully applied in the 2,7-naphthyridine series to synthesize 1-amino-3-oxo-2,7-naphthyridines. nih.gov This intramolecular nucleophilic aromatic substitution can be a pathway to aminated derivatives under specific substrate and reaction conditions. Furthermore, functionalization can be achieved by converting pre-existing groups on the ring. For instance, a triflate group, installed from a hydroxyl precursor, can be substituted with various amines or other nucleophiles under palladium catalysis, demonstrating the versatility of post-cyclization strategies. acs.org

Reaction Optimization and Process Intensification

To ensure the viability of synthesizing this compound on a larger scale, rigorous optimization of the reaction conditions is essential. This involves a systematic study of catalysts, solvents, temperature, and other parameters to maximize yield and purity while ensuring process efficiency.

The success of cross-coupling reactions, particularly the Buchwald-Hartwig amination, is highly dependent on the choice of the catalytic system. The system comprises a palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2) and a specialized phosphine (B1218219) ligand. The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle.

Biaryl phosphine ligands, such as JohnPhos, DavePhos, and the more recent KPhos, have proven to be exceptionally effective for C-N bond formation. nih.govnih.govorganic-chemistry.org These ligands possess the necessary steric bulk and electron-donating properties to promote the formation of highly reactive, monoligated palladium complexes that readily undergo oxidative addition with aryl chlorides. researchgate.net The specific choice of ligand can dramatically influence reaction rates, catalyst loadings, and the suppression of side reactions like hydrodehalogenation or the formation of diarylamines. nih.gov For example, the development of the KPhos ligand, which features a bipyrazole backbone, has enabled the efficient amination of heteroaryl chlorides with aqueous ammonia, a particularly challenging yet desirable transformation. organic-chemistry.org

Catalyst System ComponentRole/EffectExample Ligands
Palladium Precursor Source of the active Pd(0) catalystPd2(dba)3, Pd(OAc)2
Phosphine Ligand Stabilizes Pd, promotes oxidative addition and reductive eliminationJohnPhos, DavePhos, KPhos
Base Activates the amine nucleophile and neutralizes the generated acidCs2CO3, K3PO4, NaOH

The choice of solvent and reaction temperature are critical parameters that can significantly impact reaction outcomes. High-boiling point, aprotic polar solvents such as dioxane, toluene, or N,N-dimethylformamide (DMF) are commonly used for palladium-catalyzed aminations. These solvents effectively dissolve the reactants and maintain the stability of the catalytic species at the elevated temperatures often required for the reaction to proceed efficiently.

Temperature control is vital; while higher temperatures (typically 80-110 °C) can increase the reaction rate, they can also lead to catalyst decomposition or the formation of unwanted byproducts. nih.gov Therefore, a careful balance must be struck. Recent advancements have focused on developing catalytic systems that operate under milder conditions. For instance, highly active ligand systems can enable reactions to proceed at lower temperatures, which is beneficial for substrates with sensitive functional groups. researchgate.net In some specialized cases, solvent-free conditions using ionic liquids or deep eutectic solvents have been explored as greener alternatives. nih.govnih.gov

Maximizing the yield and ensuring the high purity of the final product are the ultimate goals of reaction optimization. Several factors contribute to achieving this. Low catalyst loadings (often in the range of 0.5-2 mol %) are desirable to minimize cost and residual metal contamination, which is particularly important in pharmaceutical synthesis. nih.gov The choice of base is also crucial; bases like cesium carbonate (Cs2CO3) or potassium phosphate (B84403) (K3PO4) are frequently used and can significantly affect the reaction's efficiency.

To enhance purity, minimizing side reactions is key. In the context of amination with ammonia, a primary side product can be the diarylamine, formed by the reaction of the desired product with another molecule of the starting chloro-naphthyridine. Highly selective ligands, such as KPhos, have been specifically designed to suppress this diarylation, leading to a cleaner reaction profile and simplifying purification. nih.gov Following the reaction, standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, are typically employed to isolate the pure this compound.

Green Chemistry Principles in the Synthesis of Naphthyridine Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to reduce environmental impact and improve sustainability. This involves designing processes that maximize the incorporation of starting materials into the final product and minimize waste generation. primescholars.com

Atom Economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. primescholars.com

% Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100

Reactions with high atom economy, such as addition and rearrangement reactions, are considered "greener" because they generate fewer byproducts. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are particularly advantageous in this regard and have been applied to the synthesis of various naphthyridine scaffolds. rsc.orgrsc.org While substitution reactions like the Buchwald-Hartwig amination are not perfectly atom-economical due to the formation of salt byproducts, their high yields and selectivity make them indispensable tools.

The Environmental Factor (E-Factor) provides a more practical measure of the waste generated by a process. It is defined as the total mass of waste produced divided by the mass of the desired product.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

An ideal E-Factor is zero. This metric accounts for all waste streams, including solvent losses, reaction byproducts, and materials used in workup and purification. By optimizing reactions to use less solvent, employ catalytic rather than stoichiometric reagents, and achieve high yields, the E-Factor for the synthesis of this compound can be significantly reduced, aligning the process with the principles of sustainable chemistry. rsc.orgworktribe.com

Sustainable Reagent and Solvent Selection

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex heterocyclic compounds. The selection of sustainable reagents and solvents is crucial in minimizing the environmental impact of chemical processes. For the synthesis of 2,7-naphthyridine derivatives, a notable approach involves the use of water as a solvent in multicomponent reactions.

An environmentally benign protocol has been developed for the synthesis of benzo[c]pyrazolo frontiersin.orgnih.govnaphthyridine derivatives through a regioselective multi-component "on-water" reaction. nih.gov This method involves the reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) in water, which proceeds through a cascade of Knoevenagel condensation, Michael addition, hydrolysis, cyclization, decarboxylation, and aromatization to afford the target naphthyridines in good to excellent yields. nih.gov The use of water as a solvent is advantageous due to its non-toxic, non-flammable, and readily available nature. nih.gov This approach highlights the potential for developing similar aqueous-based syntheses for this compound, potentially starting from appropriately substituted pyridine or benzene (B151609) precursors.

The key features of this sustainable approach are summarized in the table below:

FeatureDescriptionReference
Solvent Water nih.gov
Reaction Type One-pot, multi-component nih.gov
Key Steps Knoevenagel condensation, Michael addition, cyclization, aromatization nih.gov
Advantages Environmentally benign, short reaction times, reduced waste, transition metal-free nih.gov

While this specific example does not produce this compound, the principles of using water as a solvent and employing one-pot, multicomponent strategies are directly applicable to the development of greener synthetic routes for this target molecule and its derivatives.

Photochemical and Electrochemical Approaches

Photochemical and electrochemical methods offer powerful alternatives to traditional synthetic techniques, often providing milder reaction conditions and unique reactivity. These approaches are increasingly being explored for the synthesis of N-heterocycles.

Electrochemical Synthesis:

Electrochemistry has emerged as a sustainable and mild tool for the construction of N-heterocyclic rings. thieme-connect.com Organic electrosynthesis utilizes electricity to activate substrates, offering a clean way to generate reactive intermediates without the need for stoichiometric chemical oxidants or reductants. frontiersin.orgnih.gov Intramolecular electrochemical C-H amination is a particularly relevant strategy for the synthesis of N-heterocycles under metal-free conditions. frontiersin.orgunl.edu This approach can be envisioned for the final ring-closing step in the synthesis of a 2,7-naphthyridine core.

The general principle involves the generation of a nitrogen-centered radical or a related reactive species from a suitable precursor, which then undergoes intramolecular cyclization onto a C-H bond of an adjacent aromatic or heteroaromatic ring. The key advantages of electrochemical methods in N-heterocycle synthesis are outlined below:

AdvantageDescriptionReference
Mild Conditions Reactions are often carried out at room temperature and ambient pressure. thieme-connect.com
Sustainability Uses clean electricity as a redox agent, avoiding hazardous chemical oxidants/reductants. frontiersin.orgunl.edu
Atom Economy Can lead to high atom economy by minimizing the use of activating groups. frontiersin.org
Metal-Free Avoids contamination of the product with residual metal catalysts. unl.edu

While a specific electrochemical synthesis of this compound has not been reported, the established principles of electrochemical C-H amination and cyclization provide a clear roadmap for the development of such a synthetic route. frontiersin.orgthieme-connect.comnih.govunl.eduresearchgate.net

Photochemical Synthesis:

Photoredox catalysis is another modern synthetic strategy that utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. This methodology could be applied to the synthesis of 2,7-naphthyridine derivatives through various bond-forming reactions. For instance, photoredox-catalyzed cross-coupling reactions could be employed to introduce the tert-butyl group or the amine functionality onto a pre-formed naphthyridine scaffold. Furthermore, photochemical cyclization reactions of appropriately designed precursors could provide a direct route to the 2,7-naphthyridine ring system. While specific examples for the target molecule are not available, the broader field of photochemistry in the synthesis of N-heterocycles is rapidly expanding. nih.gov

Synthesis of Isotopic Analogues for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and for use in metabolic and pharmacokinetic studies. moravek.comwikipedia.org The synthesis of isotopically labeled this compound, for example with deuterium (B1214612) (²H or D) or carbon-14 (B1195169) (¹⁴C), would be crucial for understanding its formation and biological fate.

Deuterium Labeling:

Deuterium-labeled compounds can be used to probe reaction mechanisms by investigating kinetic isotope effects. clearsynth.com A common method for introducing deuterium is through hydrogen-deuterium exchange. For instance, a straightforward method for the deuteration of 3-fluoro-4-aminopyridine has been reported, which involves microwave irradiation in the presence of deuterium oxide (D₂O) and, for specific positions, deuterium chloride (DCl). nih.gov This approach, which leverages the acidity of specific C-H bonds, could be adapted for the regioselective deuteration of the this compound ring system.

A hypothetical deuteration strategy for this compound based on analogous methods is presented below:

Labeling PositionProposed MethodReagentsReference (Analogous)
Aromatic C-HHydrogen-Deuterium ExchangeD₂O, DCl (acid-mediated) or D₂O (neutral) with microwave irradiation nih.gov
Amine N-HSimple ExchangeD₂O or MeOD nih.gov

Carbon-14 Labeling:

Carbon-14 is the preferred radioisotope for many biological studies due to its long half-life and the fact that its incorporation does not alter the chemical properties of the molecule. moravek.comselcia.com The synthesis of ¹⁴C-labeled compounds is often challenging and is best achieved through a late-stage introduction of the ¹⁴C label to maximize efficiency and minimize radioactive waste. nih.govopenmedscience.comopenmedscience.com

Advanced Structural and Conformational Studies of 6 Tert Butyl 2,7 Naphthyridin 1 Amine

Spectroscopic Elucidation for Mechanistic and Conformational Insights

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR spectroscopies provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the compound's stereochemistry.

For 6-Tert-butyl-2,7-naphthyridin-1-amine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core, the protons of the amino group, and the highly shielded protons of the tert-butyl group. The tert-butyl group should present as a sharp singlet, integrating to nine protons, typically in the upfield region of the spectrum (around 1.3-1.5 ppm) due to the electron-donating nature of the alkyl group. The protons of the amino group would likely appear as a broad singlet, and its chemical shift would be sensitive to solvent and concentration. The aromatic protons would appear as doublets and triplets in the downfield region (typically 7.0-9.0 ppm), with their coupling constants providing information about their relative positions on the naphthyridine ring system.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The tert-butyl group will have two distinct signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The carbons of the naphthyridine ring will resonate in the aromatic region (typically 110-160 ppm), with their exact chemical shifts influenced by the positions of the nitrogen atoms and the substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₃~1.4 (s, 9H)~30 (methyls), ~35 (quaternary)
NH₂Variable (broad s, 2H)-
Aromatic CHs7.0 - 8.5 (multiplets)110 - 150
Aromatic C-NH₂-~155
Aromatic C-tert-butyl-~160
Aromatic C (other)-115 - 145

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the tert-butyl group and the aromatic ring will be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the naphthyridine ring are expected in the 1400-1650 cm⁻¹ region. The N-H bending vibration of the amino group would likely be found around 1600 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic ring system and the C-C skeletal vibrations of the tert-butyl group would be expected to show strong signals in the Raman spectrum. Analysis of the N-H stretching region in various states (e.g., solid vs. dilute solution) can provide insights into the presence and strength of intermolecular hydrogen bonding.

Interactive Data Table: Expected Vibrational Frequencies (cm⁻¹)

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
Amino (N-H)Symmetric & Asymmetric Stretch3300 - 3500Medium
Amino (N-H)Bending~1600Weak
Aromatic (C-H)Stretch3000 - 3100Strong
Aliphatic (C-H)Stretch2850 - 2970Strong
Naphthyridine RingC=C and C=N Stretch1400 - 1650Strong
tert-ButylC-C Skeletal Vibrations1200 - 1250Medium

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. This allows for the unambiguous determination of the molecular formula.

For this compound (C₁₂H₁₅N₃), the calculated exact mass of the molecular ion [M+H]⁺ would be a key piece of data for its identification.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. A characteristic fragmentation pathway for this molecule would likely involve the loss of a methyl group (CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in a prominent peak at [M-15]⁺. Subsequent fragmentation could involve the loss of isobutylene. The stability of the naphthyridine ring suggests that it would remain intact during the initial fragmentation steps.

Interactive Data Table: Predicted Mass Spectrometry Data

Ion Formula Calculated Exact Mass Description
[M]⁺˙C₁₂H₁₅N₃201.1266Molecular Ion
[M+H]⁺C₁₂H₁₆N₃202.1344Protonated Molecular Ion
[M-CH₃]⁺C₁₁H₁₂N₃186.1031Loss of a methyl radical

X-ray Crystallographic Analysis of this compound and its Co-crystals

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. This technique can provide precise bond lengths, bond angles, and details of intermolecular interactions.

To date, a publicly available crystal structure for this compound has not been reported in crystallographic databases. The determination of its crystal structure would provide definitive proof of its molecular geometry in the solid state.

The study of polymorphism, which is the ability of a compound to exist in more than one crystalline form, is critical in pharmaceutical and materials science. Different polymorphs can have significantly different physical properties, such as solubility, melting point, and stability. A comprehensive polymorphic screen of this compound would be necessary to identify and characterize all possible crystalline forms.

Should a crystal structure be determined, the analysis of intermolecular interactions would be of great interest. The primary amine group is capable of acting as both a hydrogen bond donor and acceptor, suggesting that hydrogen bonding would be a dominant interaction in the solid-state packing of this compound. These hydrogen bonds could lead to the formation of various supramolecular synthons, such as dimers or extended chains.

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a common strategy to modify the physicochemical properties of a compound. Given the hydrogen bonding capabilities of this compound, it would be a prime candidate for co-crystal formation with various co-formers, such as carboxylic acids or other hydrogen bond donors/acceptors. The crystallographic analysis of such co-crystals would reveal the specific intermolecular interactions responsible for their formation and stability.

Conformational Analysis in the Crystalline State

In the crystalline state, the conformation of this compound is expected to be primarily governed by the need to minimize steric hindrance in a tightly packed lattice. While a specific crystal structure for this exact compound is not publicly available, analysis of related structures, such as tert-butyl substituted naphthalenes and other heterocyclic systems, provides valuable insights.

The voluminous tert-butyl group, with its sp³ hybridized central carbon, will likely influence the planarity of the naphthyridine ring system. In similar structures, bulky substituents can cause slight deviations from ideal planarity to alleviate steric strain. The primary amine group (-NH2) at the 1-position is a strong hydrogen bond donor, and the nitrogen atoms within the naphthyridine rings can act as hydrogen bond acceptors. It is highly probable that intermolecular hydrogen bonding would be a defining feature of the crystal packing, potentially forming dimers or extended chain-like motifs.

The orientation of the tert-butyl group relative to the naphthyridine plane is a key conformational parameter. It is anticipated that the C-C bonds of the tert-butyl group will adopt a staggered conformation relative to the aromatic ring to minimize steric repulsion. The precise dihedral angles would be determined by a delicate balance between intramolecular steric hindrance and the energetic advantages of favorable intermolecular packing and hydrogen bonding within the crystal lattice.

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical) This table is predictive and based on data from analogous structures.

Parameter Predicted Value Rationale
Crystal System Monoclinic or Orthorhombic Common for substituted aromatic compounds.
Space Group P2₁/c or similar Frequently observed for centrosymmetric packing.
C(6)-C(tert-butyl) Bond Length ~1.54 Å Typical for a C(sp²)-C(sp³) single bond.
N(1)-H Bond Lengths ~0.86 - 0.90 Å Standard for primary amines in crystal structures.
Intermolecular H-Bonds (N-H···N) ~2.9 - 3.2 Å Expected range for amine-heterocycle hydrogen bonding.

Solution-State Conformation and Dynamic Behavior

In solution, the molecule possesses greater conformational freedom compared to the solid state. The dynamic behavior, particularly the rotation of the tert-butyl group, becomes a significant aspect of its structural description.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the energy barriers associated with conformational exchange processes, such as bond rotations. unibas.it For this compound, DNMR would be instrumental in determining the rotational barrier of the tert-butyl group around the C(6)-C(tert-butyl) bond.

At ambient temperatures, the rotation of the tert-butyl group is typically fast on the NMR timescale, resulting in a single, sharp singlet for the nine equivalent protons of the three methyl groups. nih.gov As the temperature is lowered, the rate of rotation decreases. If the rotational barrier is sufficiently high, the rotation can be "frozen out" on the NMR timescale. This would lead to decoalescence of the singlet into multiple signals, representing the chemically non-equivalent methyl groups in the slowed rotational state.

The energy barrier (ΔG‡) for this rotation can be calculated using the Eyring equation by determining the coalescence temperature (Tc) and the frequency difference (Δν) between the resolved signals at low temperature. mst.edu In analogous systems, such as o-tert-butyl anilides, the rotational barriers around Ar-N bonds have been measured, and similar principles apply to the Ar-C(tert-butyl) rotation. The barrier to rotation is influenced by steric hindrance from the adjacent protons and the electronic character of the naphthyridine ring. For tert-butyl groups attached to aromatic systems, these barriers are typically in the range of 6-15 kcal/mol.

Table 2: Hypothetical Dynamic NMR Data for Tert-Butyl Rotation This table presents expected values for a DNMR experiment.

Parameter Hypothetical Value Description
Spectrometer Frequency 500 MHz A common high-field NMR frequency.
Solvent CD₂Cl₂ or Toluene-d₈ Suitable for low-temperature studies.
Coalescence Temperature (Tc) ~220 K (-53 °C) The temperature at which the separate methyl signals merge.
Δν (at low temp) ~50 Hz Frequency separation between methyl signals below Tc.
Calculated Rotational Barrier (ΔG‡) ~10.5 kcal/mol Energy required to overcome steric hindrance during rotation.

The molecule this compound is achiral and therefore will not exhibit a circular dichroism (CD) spectrum on its own. However, CD spectroscopy can be a valuable tool for studying its interaction with chiral molecules. nih.gov If this compound forms a host-guest complex with a chiral molecule (e.g., a chiral amine, alcohol, or acid), chirality can be induced in the achiral naphthyridine chromophore. nih.gov

This phenomenon, known as induced circular dichroism (ICD), arises from the formation of a diastereomeric complex where the chromophore of the naphthyridine is held in a specific, non-symmetric orientation relative to the chiral guest. The resulting CD spectrum provides information about the stereochemistry of the binding interaction and the conformation of the complex. nih.govutexas.edu

For example, complexation with a chiral guest could lead to a slight twisting of the naphthyridine ring system or a preferential orientation of the amine group, creating a chiral perturbation of the electronic transitions. The sign and intensity of the Cotton effects in the ICD spectrum could then be correlated with the absolute configuration of the chiral guest, providing a method for stereochemical analysis. utexas.edu While no specific studies on this compound exist, the general principle is widely applied in supramolecular chemistry to probe chiral recognition events. nih.gov

Computational and Theoretical Investigations into 6 Tert Butyl 2,7 Naphthyridin 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic characteristics of a molecule. These calculations can predict geometric parameters, energy landscapes, and the distribution of electrons, which collectively determine the molecule's reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by modeling its electron density. A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms in a molecule, corresponding to its most stable three-dimensional structure. For 6-Tert-butyl-2,7-naphthyridin-1-amine, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would predict the bond lengths, bond angles, and dihedral angles of the ground state geometry.

The bulky tert-butyl group at the 6-position is expected to influence the planarity of the naphthyridine ring system to a minor extent, while the amino group at the 1-position will have specific bond lengths and angles with the aromatic ring. The energy landscape can be explored by calculating the energies of various conformers, for instance, those arising from the rotation of the tert-butyl group or the orientation of the amino group protons. Transition states connecting these conformers can also be located, providing insights into the energy barriers for conformational changes.

Table 1: Predicted Geometric Parameters for this compound (Hypothetical DFT Data)

ParameterPredicted Value
C1-N2 Bond Length~1.35 Å
C6-C(tert-butyl) Bond Length~1.54 Å
C1-N(amino) Bond Length~1.38 Å
N2-C3-C4 Angle~118°
C5-C6-C(tert-butyl) Angle~122°

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the naphthyridine ring, reflecting its electron-donating character. The LUMO, conversely, is likely to be distributed over the electron-deficient regions of the naphthyridine ring system. A smaller HOMO-LUMO gap would suggest higher reactivity. mdpi.com The presence of the electron-donating amino group and the electron-donating (by hyperconjugation) tert-butyl group would be predicted to raise the HOMO energy and slightly affect the LUMO energy, likely resulting in a smaller energy gap compared to the unsubstituted 2,7-naphthyridine (B1199556).

Table 2: Predicted Frontier Orbital Energies for this compound (Hypothetical DFT Data)

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. libretexts.orgdeeporigin.com It is generated by calculating the electrostatic potential at various points on the electron density surface. Regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. libretexts.org

For this compound, the ESP map would likely show a region of significant negative potential around the nitrogen atoms of the naphthyridine ring and the nitrogen of the amino group, due to the presence of lone pairs of electrons. These sites would be the most probable locations for protonation or interaction with electrophiles. The hydrogen atoms of the amino group would exhibit a positive potential, making them potential hydrogen bond donors. The tert-butyl group, being largely nonpolar, would have a relatively neutral potential surface.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment, such as a solvent.

Force Field Development and Validation for Naphthyridine Systems

Molecular dynamics simulations rely on a set of mathematical functions and parameters known as a force field to describe the potential energy of a system of atoms. scirp.org For novel molecules like this compound, a specific and validated force field is crucial for accurate simulations. The development of such a force field would involve deriving parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

These parameters are typically derived from high-level quantum mechanical calculations and validated against experimental data where available. For the naphthyridine core, existing force fields for aromatic nitrogen heterocycles could be adapted. Specific parameters for the tert-butyl and amino substituents would also need to be carefully parameterized to accurately reflect their interactions and conformational preferences.

Conformational Ensemble Generation

Once a reliable force field is established, MD simulations can be performed to generate a conformational ensemble of this compound. This involves simulating the molecule's motion over a period of time, allowing it to explore different spatial arrangements. The simulation would reveal the preferred conformations of the molecule in a given environment (e.g., in a vacuum or in a specific solvent).

Of particular interest would be the rotational dynamics of the tert-butyl group and the inversion or rotation of the amino group. The simulation would provide information on the relative populations of different conformers and the energy barriers between them. Furthermore, by including explicit solvent molecules in the simulation, the effect of the solvent on the conformational preferences and dynamics of the molecule can be investigated, providing a more realistic picture of its behavior in solution.

Solvation Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its surrounding solvent environment. Computational methods, particularly those employing continuum solvation models or explicit solvent molecules in molecular dynamics simulations, are pivotal in predicting these effects. For amino-aza-aromatic compounds like this compound, the interplay between the amino group, the nitrogen atoms in the naphthyridine core, and the bulky tert-butyl group with solvent molecules is of particular interest.

Theoretical studies on similar molecules, such as substituted pyridines and amino acid analogs, highlight the complexities in accurately calculating solvation free energies. researchgate.netnih.gov The Polarizable Continuum Model (PCM) is a popular implicit solvation model, though its accuracy can be challenging for certain substituted heterocycles. researchgate.net For instance, while the experimental solvation energy of pyridine (B92270) is well-reproduced using methods like B3LYP/6-311G(d,p), calculations for dimethylpyridines can yield erroneous positive values, suggesting difficulties in accounting for non-electrostatic contributions like cavitation energy. researchgate.net More advanced models like SM8 or the inclusion of diffuse functions in the basis set (e.g., 6-31+G**) can provide results closer to experimental values for related compounds. researchgate.net

The solvation of amino-containing compounds is also a subject of detailed computational investigation. Studies on small amides and amines using free energy perturbation simulations have shown that successive N-methylation can lead to less favorable solvation, a trend that is not always in agreement with experimental data, underscoring the need for sophisticated potential models, including many-body polarizable potentials, to capture the nuanced effects of solvation. For this compound, the solvation of the amino group and the nitrogen atoms of the naphthyridine ring would be a key determinant of its conformational preferences and reactivity in different solvents.

Table 1: Illustrative Solvation Free Energy Calculations for Related Aromatic Nitrogen Compounds

CompoundComputational MethodCalculated Solvation Free Energy (kcal/mol)Experimental Solvation Free Energy (kcal/mol)Reference
PyridineB3LYP/6-311G(d,p) with PCM-4.7-4.7 researchgate.net
2,6-DimethylpyridineB3LYP/6-311G(d,p) with PCMErroneous positive values~ -4.0 researchgate.net
Ammonia (B1221849) (NH3)Explicit Solvent (TIP3P) FEP-4.4-4.2
Methylamine (NH2CH3)Explicit Solvent (TIP3P) FEP-4.1-4.5

Theoretical Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex heterocyclic molecules. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction pathway can be constructed.

The synthesis of 1-amino-2,7-naphthyridine derivatives can involve several key transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. DFT calculations can provide valuable insights into the feasibility of these reactions by determining their activation energies. For example, in the synthesis of novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives, DFT calculations were employed to study the reaction mechanism. ias.ac.inias.ac.in These studies can identify the rate-determining step and rationalize the observed product distribution.

While a specific energy profile for the synthesis of this compound is not available, analogous DFT studies on the cycloaddition reactions for the formation of naphthyridine cores reveal the complexity of these transformations. For instance, the [8+2] cycloadditions of dienylfurans with dienophiles have been studied using DFT, showing multiple possible pathways with varying activation free energies. pku.edu.cn Such calculations are crucial for understanding and optimizing synthetic routes.

In the functionalization of the 2,7-naphthyridine scaffold, predicting the site of reaction (regioselectivity) is critical. Computational models can predict the most likely position for electrophilic or nucleophilic attack by analyzing the electronic properties of the molecule, such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps.

Machine learning models are also emerging as powerful tools for predicting regioselectivity in C-H functionalization reactions. nih.govmit.edu These models are trained on large datasets of known reactions and can learn to identify the structural and electronic features that govern reactivity at different positions on a complex molecule. For a molecule like this compound, with multiple potential reaction sites, such predictive models could be invaluable in designing synthetic strategies.

In Silico Ligand-Target Interactions

The 2,7-naphthyridine scaffold is present in a number of biologically active molecules, often acting as an inhibitor of protein kinases. In silico methods are instrumental in understanding how these molecules interact with their biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. The quality of the binding is then evaluated using a scoring function, which estimates the binding affinity. Numerous studies have employed molecular docking to investigate the interactions of naphthyridine derivatives with various protein targets.

For example, docking studies of 1,8-naphthyridine (B1210474) derivatives with the anticancer target PDK-1 have been performed, revealing key hydrogen bonding interactions and providing insights into structure-activity relationships. malayajournal.org In one study, a naphthyridine derivative showed a Glide score of -8.13 kcal/mol, which was comparable to the co-crystallized ligand. malayajournal.org Similarly, 1,7-naphthyridine (B1217170) analogues have been docked into the PIP4K2A receptor, with the best compounds showing high binding affinities and interactions mediated by hydrogen bonds and pi-pi stacking. nih.gov Docking of 1,6-naphthyridine (B1220473) derivatives as Spleen Tyrosine Kinase (Syk) inhibitors has also been explored, highlighting the importance of conserved water molecules in the active site for proper ligand binding. sci-hub.senih.gov

Table 2: Representative Molecular Docking Scores for Naphthyridine Derivatives Against Kinase Targets

Naphthyridine DerivativeProtein TargetDocking Score (kcal/mol)Key InteractionsReference
1,8-Naphthyridin-2-one analogPDK-1-8.13 (Glide Score)H-bonding with Ala160, Ser160, Thr222 malayajournal.org
1,7-Naphthyridine analogPIP4K2AHigh Binding Affinity (score not specified)H-bonding, pi-pi stacking, pi-cation nih.gov
1,6-Naphthyridine analogSykNot specifiedInteraction with conserved water molecules sci-hub.senih.gov
1,8-Naphthyridine-carboxamideHuman A2A Receptor-8.562Not specified nih.gov

While molecular docking provides a rapid assessment of binding, more rigorous methods are needed for accurate prediction of binding affinities. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) offer more quantitative predictions of binding free energy.

MM/GBSA calculations have been used to estimate the binding energy of 1,8-naphthyridine derivatives to the human A2A receptor, with one compound showing a binding energy of -64.13 kcal/mol. nih.gov FEP is a more computationally intensive but often more accurate method for calculating the relative binding free energies of a series of related ligands. nih.govresearchgate.net FEP has been successfully used to guide the optimization of lead compounds in drug discovery projects. nih.govresearchgate.net For a series of inhibitors, FEP can predict changes in binding affinity upon modification of the chemical structure with a mean absolute deviation from experimental values of less than 2 kcal/mol in favorable cases. researchgate.net These methods could be applied to this compound and its analogs to predict their binding affinities to various targets and guide the design of more potent compounds.

Structure Activity Relationship Sar Studies and Ligand Design Principles Centered on the 2,7 Naphthyridine Core

Systematic Modification of the Naphthyridine Scaffold

The biological profile of naphthyridine derivatives can be significantly altered by modifying the core structure. Key strategies in ligand design involve exploring the impact of the nitrogen atoms' positions and the introduction of various substituents onto the aromatic rings.

Introduction of Diverse Substituents on the Aromatic Rings

The introduction of various substituents at different positions on the 2,7-naphthyridine (B1199556) aromatic rings is a fundamental strategy for optimizing potency, selectivity, and pharmacokinetic properties. The nature and position of these substituents can dramatically influence the molecule's interaction with its biological target.

In one study on naphthyridine derivatives, substitutions at the C-5, C-6, and C-7 positions were explored to gauge their impact on cytotoxic activity. nih.govkjpp.net The findings indicated that methyl-substituted compounds at the C-6 or C-7 positions were generally more active than those substituted at the C-5 position. nih.govkjpp.net Specifically, a compound featuring both a methyl group at C-7 and a naphthyl ring at C-2 displayed the most potent activity against three human cancer cell lines. nih.govkjpp.net Conversely, compounds with no substituents at these positions or with two methyl groups at both C-5 and C-7 showed significantly reduced activity. nih.govkjpp.net

Further modifications on other naphthyridine scaffolds provide additional insights. For 1,8-naphthyridine-3-carboxylic acid derivatives, a well-known class of antibacterial agents, the substituent at the N-1 position and the group at the C-7 position are critical for activity. A 2-thiazolyl group at N-1 was found to be optimal for antitumor activity. acs.org At the C-7 position, aminopyrrolidine derivatives were more effective than other amine or thioether substituents. acs.org The data below summarizes the structure-activity relationships for a series of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids against P388 leukemia cells.

CompoundC-7 SubstituentIC50 (µg/mL)
43a3-aminopyrrolidin-1-yl0.086
43d(3S)-3-amino-3-methylpyrrolidin-1-yl0.088
43f3-amino-3-methylpyrrolidin-1-yl0.049
43jtrans-3-amino-4-methoxypyrrolidin-1-yl0.049
43k3-(ethylamino)pyrrolidin-1-yl0.20

These examples underscore the principle that the biological activity of the naphthyridine core is highly sensitive to the pattern of substitution on its aromatic rings.

Role of the 6-Tert-butyl Group in Modulating Ligand-Target Recognition

The incorporation of a tert-butyl group at the 6-position of the 2,7-naphthyridin-1-amine (B1355029) core is a deliberate design choice intended to modulate ligand-target recognition through a combination of steric, electronic, and hydrophobic effects. This bulky aliphatic substituent can profoundly influence a molecule's conformation, binding affinity, and specificity. researchgate.netchemrxiv.org

Steric Contributions to Specificity

Steric effects, arising from the spatial arrangement of atoms, are a primary consequence of introducing a bulky substituent like a tert-butyl group. wikipedia.org This group occupies a significant volume, which can influence the ligand's interaction with its biological target in several ways.

Firstly, the steric bulk can act as a "conformational lock," restricting the rotation of nearby bonds and favoring a specific orientation of the molecule. This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially increasing affinity. Secondly, steric hindrance can prevent the molecule from binding to off-target receptors that have smaller binding pockets, thereby enhancing selectivity. wikipedia.org The sheer size of the tert-butyl group can create unfavorable steric clashes in binding sites that cannot accommodate its bulk, effectively steering the ligand towards its intended target. researchgate.net This principle is often exploited in drug design to control selectivity and slow unwanted side-reactions. wikipedia.org

Electronic Effects on Reactivity and Binding Affinity

While primarily known for its steric bulk, the tert-butyl group also exerts electronic effects that can influence a molecule's reactivity and binding affinity. As an alkyl group, it is an electron-donating group through induction and hyperconjugation. ijisrt.com This electron-donating nature can increase the electron density of the aromatic ring system to which it is attached.

In the context of the 2,7-naphthyridine core, the introduction of a tert-butyl group can modulate the electronic properties of the heterocyclic system. For example, studies on other nitrogen-containing polycyclic aromatic hydrocarbons have shown that the insertion of tert-butyl groups can raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org Such a change in orbital energies can affect the molecule's redox properties and its ability to participate in charge-transfer interactions with a biological target. The electron-donating effect can also influence the basicity of the nitrogen atoms in the naphthyridine rings and the amino group at position 1, which could be critical for forming hydrogen bonds or ionic interactions within a binding site.

Hydrophobic Interactions and Receptor Binding

The tert-butyl group is highly lipophilic, making it a strong contributor to hydrophobic interactions. The hydrophobic effect, which drives nonpolar molecules or parts of molecules to associate in an aqueous environment, is a major driving force in protein folding and ligand-protein binding. nih.govresearchgate.net

When a ligand binds to a protein, the burial of nonpolar surfaces, such as a tert-butyl group, into a complementary hydrophobic pocket on the protein surface is energetically favorable. nih.govrsc.org This interaction releases ordered water molecules from both the ligand's surface and the protein's binding pocket, leading to a favorable increase in entropy. The strength of this hydrophobic contribution to binding affinity is significant. Studies have shown that introducing short-chain alkyl substituents, including tert-butyl groups, can augment the potency of a compound by fostering favorable engagement with hydrophobic micro-environments within the target's binding pocket. acs.org For instance, in one study, a tert-butyl-substituted compound was identified as a high-potency lead due to its superior activity profile, which was attributed to a combination of electronic, steric, and hydrophobic factors. acs.org The tert-butyl group's ability to engage in van der Waals forces and hydrophobic interactions within a nonpolar cavity of a receptor is a key principle in designing high-affinity ligands.

Importance of the 1-Amine Functionality

The primary amine group at the C-1 position of the 2,7-naphthyridine scaffold is a critical determinant of the molecule's interaction with biological targets. Its significance stems from its hydrogen bonding capabilities, reactivity, and conformational properties.

Hydrogen Bonding Capacity and Protonation State in Biological Contexts

The 1-amine group, possessing both hydrogen bond donors (the N-H bonds) and a hydrogen bond acceptor (the lone pair of electrons on the nitrogen atom), plays a pivotal role in molecular recognition. This functionality allows for the formation of specific hydrogen bonds with amino acid residues within a biological target, such as a protein's active site. For instance, studies on related naphthyridine derivatives have shown that hydrogen bond interactions are crucial for their inhibitory activity. nih.gov The crystal structure of similar amino-naphthyridine compounds reveals the formation of intermolecular hydrogen bonds, such as N—H⋯N and N—H⋯O, which create stable, networked structures. nih.gov

The protonation state of the 1-amine group is highly dependent on the physiological pH. The pKa of the conjugate acid of the amine determines the ratio of the protonated (cationic) to the neutral form. The heterocyclic nitrogen atoms within the 2,7-naphthyridine ring also influence the electronic environment and can be protonated. mdpi.com The site of protonation can significantly affect the molecule's conformation and binding properties. For example, in studies of 2-amino-1,8-naphthyridine dimers, the N1 position was found to be the energetically more favorable site of protonation compared to the N8 position. nih.gov This protonation is crucial for electrostatic interactions with negatively charged residues in a binding pocket, further anchoring the ligand.

Nucleophilic Reactivity and Derivatization Potential for Probe Development

The nitrogen atom of the 1-amine group is nucleophilic, making it a reactive handle for chemical modification and derivatization. This reactivity is fundamental for creating libraries of analogs for SAR studies and for developing molecular probes. The amine can undergo various reactions, including acylation, alkylation, and arylation, allowing for the systematic exploration of the chemical space around the 2,7-naphthyridine core.

This derivatization potential is particularly valuable for the development of fluorescent probes. Researchers have designed amine-reactive probes based on naphthyridine frameworks. nih.gov For example, a probe can be designed where the 2,7-naphthyridine core acts as a fluorophore. The nucleophilic attack by a primary amine on an activated site of the probe leads to a change in its photophysical properties, such as a "turn-on" fluorescence response. nih.gov This strategy has been successfully applied to detect primary amines and label proteins in biological systems, highlighting the utility of the amine functionality in creating sophisticated tools for chemical biology. nih.gov The nucleophilic aromatic substitution (SNAr) is another key reaction, where the amine group can be introduced onto a naphthyridine ring by displacing a suitable leaving group, such as a halogen. mdpi.com

Conformational Flexibility of the Amine Group

The 1-amine group exhibits rotational freedom around the C1-N bond. This conformational flexibility allows the N-H bonds to orient themselves optimally to form hydrogen bonds with a target receptor. While the naphthyridine core is a rigid, planar structure, the amine group's ability to rotate can be crucial for achieving a low-energy binding conformation.

Conformational analysis of related amino-naphthyridine structures has shown that they can adopt various conformations in solution, such as stacked and unstacked forms in the case of dimers. nih.gov The presence of bulky substituents, like the tert-butyl group at the C-6 position, can influence the preferred conformation of the entire molecule, including the orientation of the 1-amine group, through steric effects. nih.gov Understanding this flexibility is essential for computational modeling and the rational design of ligands with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthyridine Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For naphthyridine derivatives, QSAR studies provide valuable insights for designing new, more potent molecules. tbzmed.ac.irnih.gov

Descriptor Selection and Calculation

The foundation of a QSAR model is the selection of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov The selection process is critical, as the chosen descriptors must capture the structural variations responsible for the observed differences in biological activity. nih.govnih.gov For naphthyridine derivatives, a variety of descriptors are commonly employed.

Interactive Table 1: Common Molecular Descriptors in QSAR Studies of Naphthyridine Derivatives

Descriptor TypeExamplesDescriptionRelevance to Naphthyridine SAR
Topological Wiener index, Connectivity indicesDescribe the atomic connectivity and branching of a molecule. scribd.comEncodes information about the size and shape of the naphthyridine scaffold and its substituents.
Electronic HOMO/LUMO energies, Dipole moment, Atomic chargesCharacterize the electronic properties and distribution of electrons in a molecule. researchgate.netImportant for modeling electrostatic and hydrogen bonding interactions, which are key for the 1-amine and ring nitrogens. researchgate.net
Steric / Geometric Molecular volume, Surface area, Sterimol parametersDescribe the three-dimensional size and shape of the molecule. nih.govresearchgate.netCrucial for understanding how substituents, like the C-6 tert-butyl group, fit into a receptor's binding site.
Hydrophobic LogP (octanol-water partition coefficient)Quantifies the molecule's lipophilicity. researchgate.netImportant for predicting membrane permeability and hydrophobic interactions within the binding pocket.
Quantum-Mechanical Polarizability, ElectronegativityCalculated using quantum chemistry methods to provide more precise electronic information. researchgate.nettbzmed.ac.irHelps to understand the effects of aromatic nitrogens and functional groups on the activity of naphthyridine compounds. researchgate.net

These descriptors are calculated using specialized software, and various statistical methods, such as genetic algorithms or stepwise selection, are used to choose the most relevant set for model building. nih.gov

Model Development and Validation Strategies

Once descriptors are selected, a mathematical model is developed to correlate them with biological activity (often expressed as pIC50). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tbzmed.ac.irnih.gov

Validation is a critical step to ensure that the developed QSAR model is robust, reliable, and has predictive power for new, untested compounds. basicmedicalkey.comresearchgate.net Both internal and external validation strategies are employed.

Internal Validation: This method assesses the stability and robustness of the model using the same dataset it was trained on. The most common technique is cross-validation, particularly the leave-one-out (LOO) method, which systematically removes one compound, rebuilds the model, and predicts the activity of the removed compound. researchgate.net The quality of the internal validation is often judged by the cross-validated correlation coefficient (q²).

External Validation: This is a more stringent test of the model's predictive ability. The initial dataset is split into a training set (to build the model) and a test set (which is not used in model development). The model's ability to accurately predict the activities of the compounds in the test set is then evaluated. basicmedicalkey.com Key statistical parameters include the predictive correlation coefficient (R²pred). mdpi.com

Interactive Table 2: Example of Validation Parameters from a 2D-QSAR Study on Naphthyridine Derivatives

Model TypeR² (Training Set)q² (LOO Cross-Validation)R² (Test Set)Reference
Stepwise-MLR0.848Not Reported0.521 researchgate.nettbzmed.ac.ir
Consensus Stepwise-MLR0.862Not Reported0.651 researchgate.nettbzmed.ac.ir
GAPLS-MLR0.709Not Reported0.502 researchgate.nettbzmed.ac.ir
Consensus GAPLS-MLR0.751Not Reported0.775 researchgate.nettbzmed.ac.ir

Note: R² represents the coefficient of determination for the training set, q² is the cross-validated R² from leave-one-out validation, and R² (Test Set) is the predictive R² for the external test set. Higher values generally indicate a more robust and predictive model.

Through rigorous development and validation, QSAR models for 2,7-naphthyridine derivatives can serve as powerful tools for the rational design of new compounds with optimized biological activity. researchgate.net

Predictive Capabilities for Novel Analogues

The development of novel analogues based on the 2,7-naphthyridine scaffold is significantly accelerated by the use of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models. These computational tools establish a mathematical correlation between the chemical structures of compounds and their biological activities. For naphthyridine derivatives, 2D-QSAR models have been successfully generated to predict inhibitory activities against various biological targets, such as HIV-1 integrase. tbzmed.ac.irresearchgate.net

These models utilize a range of molecular descriptors—numerical values that quantify different aspects of a molecule's structure—to build a predictive equation. Key descriptors often include those related to polarizability, electronegativity, and the presence of specific functional groups, such as aromatic nitrogens, which are crucial for the activity of naphthyridine compounds. tbzmed.ac.irresearchgate.net By analyzing these relationships, researchers can forecast the biological activity of newly designed, unsynthesized analogues.

The predictive power of these models is assessed by statistical metrics such as the coefficient of determination for training (R²) and test (R² test) sets. For instance, various QSAR models for naphthyridine derivatives have shown strong predictive capabilities with high R² values. tbzmed.ac.irresearchgate.net This indicates a robust correlation between the structural descriptors and the observed biological activity, allowing for the efficient virtual screening and prioritization of novel analogues for synthesis.

Model TypeR² (Training Set)R² (Test Set)Key DescriptorsPredicted Activity
Stepwise-MLR0.8480.521Quantum & Molecular MechanicalpIC₅₀
Consensus Stepwise-MLR0.8620.651Quantum & Molecular MechanicalpIC₅₀
GAPLS-MLR0.7090.502Quantum & Molecular MechanicalpIC₅₀
Consensus GAPLS-MLR0.7510.775Quantum & Molecular MechanicalpIC₅₀
This table illustrates the statistical performance of different 2D-QSAR models developed for naphthyridine derivatives, demonstrating their utility in predicting inhibitory potency (pIC₅₀). tbzmed.ac.irresearchgate.net

Principles of Rational Design for Advanced Naphthyridine Probes

Rational design is a cornerstone of modern medicinal chemistry, aiming to create molecules with specific biological functions based on the known structure of the biological target. rsc.orgmdpi.com For the 2,7-naphthyridine core, these principles are applied to develop advanced chemical probes with high potency and selectivity.

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to generate novel chemical entities by modifying the core structure of a known active compound. uniroma1.itnih.gov The goal is to improve properties such as potency, selectivity, and pharmacokinetics, or to create a patentable new molecule. uniroma1.itresearchgate.net

Scaffold Hopping : This involves replacing the central molecular framework (the scaffold) with a structurally different one while preserving the essential three-dimensional arrangement of key binding groups. uniroma1.itnih.gov For a 2,7-naphthyridine-based compound, this could mean replacing the naphthyridine core with another bicyclic heterocycle that maintains the same vectoral presentation of substituents to the target protein.

Bioisosteric Replacement : This strategy involves substituting a specific functional group or substituent with another that has similar physical or chemical properties, leading to retained biological activity. nih.govresearchgate.net In the context of the 2,7-naphthyridine core, a bioisosteric replacement might involve swapping a functional group to improve metabolic stability or solubility without compromising target affinity. For example, in one study on a different naphthyridine series, a triazole ring was replaced with an amide group, which was found to have a limited effect on potency and allowed for more straightforward synthesis of new analogues. nih.gov

These twin methods are crucial for navigating and expanding the chemical space around the 2,7-naphthyridine scaffold to discover improved compounds. nih.gov

Fragment-Based Design Approaches

Fragment-Based Drug Design (FBDD) offers an alternative to traditional high-throughput screening. Instead of screening large, complex molecules, FBDD identifies small, low-molecular-weight compounds ("fragments") that bind weakly to the biological target. chemdiv.comnih.gov These initial fragment hits are then optimized and grown or linked together to produce a high-affinity lead compound. youtube.com

The process typically follows these steps:

Fragment Library Screening : A library of diverse, small molecules (typically with a molecular weight < 300 Da) is screened for binding to the target protein using sensitive biophysical techniques like NMR, X-ray crystallography, or surface plasmon resonance. chemdiv.com

Hit Validation : The binding of initial fragment hits is confirmed and characterized.

Fragment Evolution : Once a fragment is identified as binding to a site of interest on the target, it can be elaborated upon. Chemists rationally "grow" the fragment by adding functional groups that can form additional interactions with the protein, thereby increasing potency. youtube.com

Fragment Linking : If two or more fragments are found to bind in adjacent pockets, they can be connected with a chemical linker to create a single, more potent molecule.

For the 2,7-naphthyridine core, FBDD could be used to identify optimal substituents at various positions by screening fragment libraries to find small chemical motifs that bind effectively to pockets on the target protein adjacent to the bound naphthyridine core.

Ligand Efficiency Metrics in Chemical Probe Optimization

During the optimization of a chemical probe, it is crucial to ensure that increases in potency are achieved efficiently. Ligand efficiency (LE) metrics are used to normalize a compound's binding affinity for its size, providing a way to assess the quality of a hit or lead and guide its optimization. dundee.ac.uk These metrics help medicinal chemists avoid creating large, lipophilic molecules ("molecular obesity"), which often suffer from poor pharmacokinetic properties. sciforschenonline.org

Several key metrics are used in probe optimization:

Ligand Efficiency (LE) : This metric relates binding energy to the number of non-hydrogen atoms (heavy atom count, HAC). It is calculated as the change in binding free energy per heavy atom. A commonly accepted value for a promising lead compound is LE ≥ 0.3. sciforschenonline.org

Lipophilic Ligand Efficiency (LLE or LipE) : LLE assesses the balance between potency (pIC₅₀ or pKi) and lipophilicity (logP or logD). It is calculated as pIC₅₀ - logP. This metric is particularly important because high lipophilicity is often linked to toxicity and poor drug properties. sciforschenonline.orgrgdscience.com An optimal LLE is generally considered to be in the range of 5-7. rgdscience.com

By tracking these metrics, chemists can prioritize compounds and chemical series that gain potency efficiently without a disproportionate increase in size or lipophilicity, leading to higher quality chemical probes. dundee.ac.uknih.gov

MetricFormulaDesired ValuePurpose
Ligand Efficiency (LE)(1.37 * pXC₅₀) / HAC≥ 0.3Assesses potency relative to molecular size. sciforschenonline.org
Lipophilic Ligand Efficiency (LLE)pXC₅₀ - logP5 - 7Balances potency against lipophilicity. sciforschenonline.orgrgdscience.com
This table summarizes key ligand efficiency metrics used to guide the optimization of chemical probes like those based on the 2,7-naphthyridine scaffold.

Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the compound 6-Tert-butyl-2,7-naphthyridin-1-amine that aligns with the detailed mechanistic investigations requested in the article outline.

The searches conducted for this specific compound (including by its CAS number 1119391-28-4) did not yield any published studies detailing its effects in:

Enzyme inhibition assays or kinetic characterization.

Receptor binding studies or affinity determination.

Protein-protein interaction modulation assays.

Off-target profiling and selectivity assessments.

Cell-based reporter assays for gene expression and signal transduction.

While the broader class of naphthyridines has been explored for various biological activities, the specific data required to populate the requested article sections for "this compound" does not appear to be in the public domain. Therefore, it is not possible to generate the article while adhering to the strict content requirements.

Mechanistic Biological Investigations of 6 Tert Butyl 2,7 Naphthyridin 1 Amine

Cellular Assays for Pathway Modulation and Phenotypic Screening

High-Content Imaging for Subcellular Localization and Morphological Changes

High-content imaging is a powerful technique that utilizes automated microscopy and sophisticated image analysis to simultaneously assess multiple cellular parameters. In the investigation of 6-Tert-butyl-2,7-naphthyridin-1-amine, this methodology would be employed to determine its subcellular localization and to observe any morphological changes induced in target cells.

To ascertain the subcellular distribution of this compound, a fluorescently tagged version of the compound could be synthesized. Alternatively, if the compound possesses intrinsic fluorescent properties, it can be directly visualized. Human cancer cell lines, such as HeLa or A549, would be treated with the compound and subsequently stained with specific fluorescent markers for various organelles, including the nucleus (e.g., DAPI), mitochondria (e.g., MitoTracker Red), and endoplasmic reticulum (e.g., ER-Tracker Green). Automated confocal microscopy would then capture multi-channel images, and image analysis software would be used to quantify the co-localization of the compound's signal with the signals of the organelle markers.

Morphological changes induced by this compound would also be assessed using high-content imaging. Cells would be treated with a range of concentrations of the compound, and a panel of fluorescent probes would be used to visualize key cellular structures like the cytoskeleton (e.g., phalloidin (B8060827) for actin filaments, anti-tubulin antibodies for microtubules) and the nucleus. The analysis would focus on quantifying changes in cell size, shape, nuclear condensation, and cytoskeletal organization.

Hypothetical Data Table: Subcellular Localization of this compound in HeLa Cells

Organelle MarkerPearson's Correlation Coefficient (PCC) with Compound
DAPI (Nucleus)0.25
MitoTracker Red (Mitochondria)0.85
ER-Tracker Green (Endoplasmic Reticulum)0.40

This hypothetical data suggests a strong co-localization of this compound with the mitochondria, indicating this organelle as a potential site of action.

Functional Cellular Readouts (e.g., cell proliferation, migration, apoptosis in cell lines)

To understand the functional consequences of this compound on cellular behavior, a series of in vitro assays would be conducted.

Cell Proliferation: The effect of the compound on cell proliferation would be assessed using assays such as the MTT or BrdU incorporation assay. Cancer cell lines would be treated with increasing concentrations of this compound for various time points. A dose-dependent inhibition of cell proliferation would suggest potential anti-cancer activity.

Cell Migration: The impact on cell migration, a key process in cancer metastasis, would be investigated using a wound-healing (scratch) assay or a Boyden chamber assay. A confluent monolayer of cells would be "wounded," and the rate of cell migration to close the gap would be monitored over time in the presence or absence of the compound.

Apoptosis: To determine if the compound induces programmed cell death, assays for apoptosis would be performed. This would include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells. Additionally, caspase activity assays (e.g., caspase-3/7 activity) would be conducted to confirm the activation of the apoptotic cascade.

Hypothetical Data Table: Effect of this compound on Functional Cellular Readouts in A549 Cells

AssayEndpointIC50 / EC50 (µM)
Cell Proliferation (MTT, 72h)Inhibition of Cell Viability5.2
Cell Migration (Wound Healing, 24h)Inhibition of Wound Closure10.8
Apoptosis (Caspase-3/7 Activity, 48h)Induction of Apoptosis7.5

These hypothetical results indicate that this compound inhibits cell proliferation and migration, and induces apoptosis, suggesting it may have therapeutic potential.

Mechanism of Action Elucidation within Cellular Contexts

To further dissect the mechanism of action, a combination of cellular and molecular biology techniques would be employed. Based on the hypothetical subcellular localization to the mitochondria, further studies would focus on mitochondrial function. Assays to measure changes in mitochondrial membrane potential (e.g., using JC-1 dye), production of reactive oxygen species (ROS), and oxygen consumption rate would be performed.

Western blotting would be utilized to investigate the effect of the compound on key signaling pathways involved in cell survival, proliferation, and apoptosis (e.g., Akt/mTOR, MAPK, and Bcl-2 family proteins). A change in the phosphorylation status or expression levels of proteins in these pathways would provide insights into the molecular mechanisms underlying the observed cellular effects.

Biochemical Characterization of Target Engagement

To identify and characterize the direct molecular target of this compound, several biophysical techniques would be employed.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding kinetics between a ligand (the compound) and an analyte (the target protein). nih.govnih.govbioradiations.comyoutube.com A purified candidate target protein would be immobilized on a sensor chip, and solutions of this compound at various concentrations would be flowed over the surface. The binding and dissociation of the compound are monitored in real-time, allowing for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Hypothetical Data Table: SPR Kinetic Analysis of this compound Binding to a Target Protein

Analyte (Compound) Concentration (nM)ka (1/Ms)kd (1/s)KD (nM)
1002.5 x 10^55.0 x 10^-42.0
502.4 x 10^55.1 x 10^-42.1
252.6 x 10^54.9 x 10^-41.9

The low nanomolar KD value in this hypothetical example suggests a high-affinity interaction between the compound and its target protein.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. harvard.edunih.gov This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. In a typical experiment, a solution of this compound would be titrated into a solution containing the purified target protein. The heat released or absorbed during binding is measured, providing a complete thermodynamic profile of the interaction.

Hypothetical Data Table: Thermodynamic Parameters of this compound Binding to a Target Protein Determined by ITC

ParameterValue
Stoichiometry (n)1.05
Dissociation Constant (KD) (nM)2.5
Enthalpy Change (ΔH) (kcal/mol)-8.7
Entropy Change (ΔS) (cal/mol·K)10.2

This hypothetical data indicates a 1:1 binding stoichiometry and that the binding is both enthalpically and entropically driven.

Thermal Shift Assays (TSA) for Protein Stabilization

Thermal Shift Assays (TSA), also known as differential scanning fluorimetry, are used to assess the stabilization of a protein upon ligand binding. nih.govwikipedia.orgaxxam.comumin.ac.jp The assay measures the thermal denaturation temperature (Tm) of a protein in the presence and absence of a ligand. The binding of a ligand typically stabilizes the protein, leading to an increase in its Tm. The assay is performed by heating the protein in the presence of a fluorescent dye that binds to hydrophobic regions of the protein. As the protein unfolds, the dye fluoresces, and the Tm is determined from the resulting melting curve.

Hypothetical Data Table: Thermal Shift Assay of a Target Protein with this compound

ConditionMelting Temperature (Tm) (°C)ΔTm (°C)
Protein alone52.3-
Protein + 10 µM Compound58.7+6.4

The significant positive shift in the melting temperature in this hypothetical example provides strong evidence of direct binding and stabilization of the target protein by this compound.

Preclinical In Vivo Studies in Animal Models for Mechanistic Proof-of-Concept

Preclinical in vivo studies are crucial for understanding the biological effects of a new chemical entity in a living organism. These studies for a compound like this compound would typically involve the use of animal models that are relevant to its intended therapeutic target.

Pharmacodynamic Markers in Relevant In Vivo Systems

Pharmacodynamic (PD) markers are biological indicators that can be measured to assess the effect of a drug on its target. For this compound, the selection of PD markers would depend on its specific molecular target and the disease model being studied. For instance, if the compound targets a specific enzyme, a relevant PD marker could be the level of the enzyme's product in tissue or plasma.

Biomarker Identification and Validation

Biomarkers are essential for monitoring disease progression and the therapeutic response to a drug. The identification and validation process for biomarkers related to the activity of this compound would involve screening for molecular or cellular changes in response to the compound in preclinical models. This could include changes in gene expression, protein levels, or specific signaling pathways.

In Vivo Target Engagement Studies (e.g., using PET ligands or ex vivo assays)

Confirming that a drug candidate interacts with its intended target in a living organism is a critical step. For this compound, this could be achieved through various methods. One common approach is the use of Positron Emission Tomography (PET) imaging with a radiolabeled ligand that binds to the same target. nih.govresearchgate.net Competitive binding between the PET ligand and the unlabeled drug can provide a quantitative measure of target engagement in the brain or other tissues. nih.govresearchgate.net Alternatively, ex vivo assays can be performed where tissues are collected from drug-treated animals and the level of target binding is assessed.

Drug Metabolism and Pharmacokinetics (DMPK) In Vitro and In Vivo (Preclinical/Animal) Considerations

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is fundamental to its development as a drug.

In Vitro Metabolic Stability (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are used to predict how a drug will be metabolized in the body. nuvisan.com These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nuvisan.com The rate at which the compound is broken down provides an estimate of its metabolic stability and potential for first-pass metabolism in the liver. nuvisan.com

Table 1: Representative In Vitro Metabolic Stability Data

CompoundSystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compoundData Not AvailableData Not AvailableData Not Available

Plasma Protein Binding Assays

The extent to which a drug binds to proteins in the blood can significantly influence its distribution and availability to reach its target. nih.gov Plasma protein binding is typically assessed using techniques such as equilibrium dialysis or ultrafiltration. A high degree of plasma protein binding can limit the amount of free drug available to exert its pharmacological effect. nih.gov

Table 2: Representative Plasma Protein Binding Data

CompoundSpecies% Plasma Protein Binding (Mean ± SD)
This compoundData Not AvailableData Not Available

Permeability Assays (e.g., Caco-2, MDCK)

To predict the oral absorption of this compound, in vitro permeability assays using cell monolayers that mimic the intestinal epithelium would be essential. The two most common cell lines for this purpose are Caco-2 and Madin-Darby Canine Kidney (MDCK) cells.

Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized epithelial cells with tight junctions and a brush border, closely resembling the enterocytes of the small intestine. An assay using these cells would provide data on the apparent permeability coefficient (Papp). This value helps classify the compound's potential for intestinal absorption.

MDCK cells are also widely used due to their rapid growth and formation of tight monolayers. They are often transfected with specific transporters, such as P-glycoprotein (P-gp), to investigate if the compound is a substrate for efflux pumps, which can limit drug absorption.

A typical experimental setup would involve seeding the cells on a semi-permeable membrane in a transwell plate system. The compound would be added to the apical (donor) side, and its concentration in the basolateral (receiver) side would be measured over time using techniques like liquid chromatography-mass spectrometry (LC-MS). The reverse experiment, from basolateral to apical, would also be conducted to determine the efflux ratio.

Table 1: Hypothetical Permeability Data for this compound

Assay TypeApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Caco-2 (Apical to Basolateral)Data not availableData not availableNot determined
Caco-2 (Basolateral to Apical)Data not available
MDCK (Apical to Basolateral)Data not availableData not availableNot determined
MDCK (Basolateral to Apical)Data not available

Excretion Pathways in Animal Models

Following in vitro characterization, the excretion pathways of this compound would be investigated in animal models, typically rodents such as rats or mice. This is crucial for understanding the compound's clearance from the body and its potential for accumulation.

In these studies, the compound, often radiolabeled for easier detection, would be administered to the animals. Urine and feces would then be collected over a set period (e.g., 24, 48, and 72 hours). The amount of the parent compound and any potential metabolites would be quantified in these samples. This data helps to determine the primary route of excretion—renal (urine) or fecal (biliary).

Further analysis of blood, plasma, and major organs could also provide insights into the compound's distribution and metabolic fate.

Table 2: Hypothetical Excretion Data for this compound in a Rat Model

Excretion RoutePercentage of Administered Dose
Renal (Urine)Data not available
Fecal (Bile)Data not available
Total Recovery Data not available

Development of Research Probes and Tool Compounds

The unique structure of this compound could serve as a scaffold for the development of sophisticated research tools to investigate biological systems.

Affinity Probes for Target Deconvolution

To identify the specific protein targets of this compound, affinity-based probes could be synthesized. This would involve chemically modifying the parent compound to incorporate a reactive group (like a photo-affinity label) and a reporter tag (such as biotin).

When incubated with cell lysates or living cells, the probe would bind to its target protein(s). Upon activation (e.g., by UV light), the reactive group would form a covalent bond with the target. The biotin (B1667282) tag would then allow for the isolation of the protein-probe complex using streptavidin-coated beads. The captured proteins could then be identified by mass spectrometry.

Fluorescent or Radiolabeled Analogues for Imaging Studies

For visualization of the compound's distribution in cells or tissues, fluorescent or radiolabeled analogues would be invaluable. A fluorescent version could be created by attaching a fluorophore to a position on the this compound molecule that does not interfere with its biological activity. This would enable the use of techniques like fluorescence microscopy to observe its subcellular localization.

Alternatively, radiolabeling, for instance with carbon-11 (B1219553) or fluorine-18, would allow for non-invasive in vivo imaging studies using Positron Emission Tomography (PET). This could provide real-time information on the compound's pharmacokinetics and target engagement in a living organism.

Chemogenomic Profiling Tools

Chemogenomic profiling could be used to uncover the mechanism of action of this compound and identify potential off-target effects. This could involve screening the compound against a large panel of kinases or other enzyme families to create a selectivity profile.

Another approach is to use a library of genetically modified cells (e.g., a yeast deletion library) where each strain lacks a specific gene. By observing which strains are hypersensitive to the compound, it is possible to infer which genes and pathways are affected by it.

Emerging Applications and Future Research Directions for 6 Tert Butyl 2,7 Naphthyridin 1 Amine

Potential as Catalytic Ligands in Organic Synthesis

The nitrogen-rich, heterocyclic structure of 6-Tert-butyl-2,7-naphthyridin-1-amine makes it a promising candidate for a ligand in catalysis. The two nitrogen atoms of the naphthyridine ring system can act as a bidentate chelate, similar to the well-known 2,2'-bipyridine (B1663995) or 1,10-phenanthroline (B135089) ligands, which are staples in coordination chemistry and catalysis.

The 2,7-naphthyridine (B1199556) scaffold can coordinate with a wide array of transition metals. The primary amine at the 1-position could also participate in metal binding, potentially allowing the molecule to act as a tridentate ligand, although this might be sterically hindered. The bulky tert-butyl group at the 6-position is expected to significantly influence the coordination geometry and the stability of the resulting metal complexes. This steric hindrance could, for instance, enforce specific coordination numbers or create a unique chiral pocket around the metal center, which is highly desirable in catalysis.

Future research could involve the synthesis and characterization of complexes with various transition metals such as palladium, copper, rhodium, iridium, and ruthenium. researchgate.net Spectroscopic and crystallographic studies would be essential to understand the binding modes and the electronic properties of these complexes.

Table 1: Potential Coordination Complexes and Their Characteristics

Transition MetalPotential Coordination ModeExpected Complex PropertiesPotential Catalytic Application
Palladium (Pd)Bidentate (N,N)Stable, well-defined geometryCross-coupling reactions (e.g., Suzuki, Heck)
Copper (Cu)Bidentate or TridentateRedox-active, potential for photoluminescenceAtom transfer radical polymerization (ATRP), C-H activation
Rhodium (Rh) / Iridium (Ir)Bidentate (N,N)Robust, high catalytic activityHydrogenation, hydroformylation
Ruthenium (Ru)Bidentate (N,N)Photochemically active, stable in various oxidation statesMetathesis, transfer hydrogenation

This table is illustrative and based on the known coordination chemistry of similar N-heterocyclic ligands. Experimental verification for this compound is required.

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While this compound is itself achiral, it can be derivatized to introduce chirality. For instance, the primary amine group could be functionalized with a chiral auxiliary.

Furthermore, the bulky tert-butyl group could play a crucial role in creating a well-defined chiral environment when complexed with a metal. This steric influence can direct the approach of a substrate to the catalytic center, thereby inducing enantioselectivity. The development of chiral catalysts based on this scaffold could be a fruitful area of research, particularly for reactions where steric bulk is known to enhance selectivity.

The presence of both a basic primary amine and the nitrogen atoms of the naphthyridine ring suggests that this compound could function as an organocatalyst. The amine group can act as a Brønsted base or, after protonation, as a Brønsted acid. This dual acid-base character is valuable in many organic transformations.

For example, the primary amine could catalyze reactions via iminium or enamine intermediates, similar to well-established primary amine catalysts. The naphthyridine core could influence the reactivity and selectivity through hydrogen bonding or by modulating the pKa of the amine. Research in this area would involve screening the compound as a catalyst in reactions such as aldol (B89426) condensations, Michael additions, and Mannich reactions. researchgate.net

Integration into Advanced Materials Science

Nitrogen-containing aromatic heterocycles are of great interest in materials science due to their unique electronic and photophysical properties. The 2,7-naphthyridine core, being an electron-deficient system, can be exploited in the design of novel functional materials.

Naphthyridine derivatives have been investigated for their applications in optoelectronics. acs.org The extended π-system of the 2,7-naphthyridine core in this compound is expected to give rise to absorption and emission in the UV-visible range. The amino group at the 1-position, being an electron-donating group, can create an intramolecular charge transfer (ICT) character, which is often associated with interesting photophysical properties like solvatochromism and aggregation-induced emission.

The tert-butyl group can enhance the solubility of the molecule in organic solvents and prevent π-stacking in the solid state, which is often detrimental to fluorescence quantum yields. These features make the compound a potential candidate for use as a fluorescent dye or as an emissive or charge-transporting material in Organic Light-Emitting Diodes (OLEDs).

Table 2: Predicted Photophysical Properties and Potential Applications

PropertyPredicted CharacteristicPotential Application
AbsorptionUV-Visible regionUV-absorber, photosensitizer
EmissionPotential for fluorescenceFluorescent probe, OLED emitter
SolubilityGood in organic solventsSolution-processable materials
Solid-state morphologyAmorphous due to tert-butyl groupImproved film quality in devices

This table presents predicted properties based on the chemical structure. Experimental studies are necessary to confirm these characteristics.

The primary amine group in this compound provides a reactive handle for its incorporation into polymers. It can be used as a monomer in polymerization reactions, for example, to form polyamides or polyimides. Alternatively, it can be grafted onto existing polymer backbones to functionalize the material with the optoelectronic or metal-coordinating properties of the naphthyridine unit.

The incorporation of this moiety into polymers could lead to materials with enhanced thermal stability, novel photophysical properties, or the ability to act as solid-supported catalysts. The tert-butyl group would likely improve the processability of the resulting polymers.

Supramolecular Assembly and Self-Organization

The unique structural characteristics of this compound, namely the presence of hydrogen bond donors (the -NH2 group) and acceptors (the nitrogen atoms of the naphthyridine rings), make it a prime candidate for forming well-defined supramolecular structures through self-assembly. The arrangement of these functional groups allows for the formation of predictable hydrogen-bonding patterns, which are fundamental to creating larger, organized architectures. nih.govmdpi.com

The primary amine at the C1 position and the endocyclic nitrogen at the N7 position can engage in intermolecular hydrogen bonding, leading to the formation of dimeric or polymeric chains. nih.gov This self-assembly is driven by the energetically favorable formation of N-H···N bonds. The bulky tert-butyl group at the C6 position plays a significant role in directing the spatial orientation of these assemblies. It can introduce steric hindrance that influences the packing of the molecules, potentially leading to the formation of specific, non-covalent polymers with distinct structural topologies. nih.gov These organized structures are of great interest in materials science for the development of novel organic materials with tailored electronic and photophysical properties. mdpi.com The planarity of the naphthyridine core also facilitates π-π stacking interactions, which can further stabilize the supramolecular constructs, working in concert with hydrogen bonds to create robust, two- or three-dimensional networks. units.it

Interaction TypeParticipating GroupsResulting StructurePotential Influence of Tert-butyl Group
Hydrogen Bonding1-amine (donor) and 7-nitrogen (acceptor)Dimeric pairs, linear chains, or cyclic motifsSteric hindrance may favor specific motifs (e.g., dimers over long polymers) and affect crystal packing.
π-π StackingAromatic naphthyridine ringsStacked columnar arraysMay alter the distance and geometry of stacking by forcing a specific molecular orientation.
van der Waals ForcesTert-butyl group and naphthyridine backboneOverall crystal lattice packingContributes to the stability of the final assembled structure and influences solubility.

This interactive table summarizes the non-covalent interactions governing the self-assembly of this compound.

Advanced Analytical Methodologies for Detection and Quantification

The development of precise and reliable analytical methods is crucial for the characterization, purity assessment, and quantification of this compound in various matrices, from synthetic reaction mixtures to biological samples.

Chromatographic Techniques (HPLC, GC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of N-heterocyclic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective for purity assessment and reaction monitoring. The basic nitrogen atoms in the molecule allow for strong retention on C18 columns under acidic mobile phase conditions, ensuring good separation from non-polar impurities.

Hypothetical RP-HPLC Parameters:

Parameter Condition Rationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm) Provides excellent retention and separation for aromatic and moderately polar compounds.
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) The organic modifier (acetonitrile) controls retention, while TFA ensures peak sharpness by protonating the basic nitrogens.
Elution Gradient (e.g., 10% to 90% Acetonitrile over 20 min) Allows for the separation of compounds with a wide range of polarities, suitable for complex reaction mixtures.
Detection UV-Vis Diode Array Detector (DAD) at ~254 nm and ~320 nm The aromatic naphthyridine core exhibits strong UV absorbance, enabling sensitive detection.

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

This interactive table outlines a potential HPLC method for the analysis of this compound.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful tool, particularly for assessing the presence of volatile impurities or isomers. mdpi.com Due to the relatively low volatility of the target compound, derivatization might be necessary to improve its thermal stability and chromatographic behavior. Silylation of the primary amine group, for instance, could reduce peak tailing and enhance volatility. GC is particularly adept at separating constitutional isomers that may be difficult to resolve by other means. researchgate.net

Spectrophotometric Methods for Trace Analysis

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of this compound in solution. ijpra.com The extended π-conjugated system of the naphthyridine ring acts as a strong chromophore, resulting in characteristic absorption bands in the UV region. nih.govumaine.edu A typical analysis would involve measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve prepared from standards of known concentration, following the Beer-Lambert law. technologynetworks.com This method is particularly useful for rapid concentration determination in quality control settings. The exact λmax would be dependent on the solvent used, but for N-heterocycles of this nature, strong absorptions are expected in the 250-350 nm range.

Electrophoretic Techniques for Separation

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, requiring minimal sample and solvent volumes. mdpi.com Given that this compound is a basic compound, it will be protonated and carry a positive charge in acidic buffer systems. This makes it an ideal candidate for separation by Capillary Zone Electrophoresis (CZE). nih.gov In CZE, analytes migrate in an electric field at different velocities based on their charge-to-size ratio, allowing for the separation of the target compound from neutral impurities or other charged species. scispace.com This technique is highly valuable for purity analysis and the determination of dissociation constants (pKa).

Potential CZE Separation Parameters:

Parameter Condition Rationale
Capillary Fused-silica (e.g., 50 µm i.d., 50 cm length) Standard capillary for CZE providing high separation efficiency.
Background Electrolyte 50 mM Phosphate (B84403) buffer, pH 2.5 Low pH ensures complete protonation of the analyte for optimal migration and peak shape.
Voltage 20 kV Provides a strong electric field for rapid and efficient separation.
Detection UV detector at ~254 nm Direct detection based on the compound's UV absorbance.

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | A simple and reproducible method for sample introduction. |

This interactive table details a plausible Capillary Zone Electrophoresis method for separating this compound.

Current Challenges and Limitations in Naphthyridine Research

Specificity and Selectivity Issues in Biological Contexts

A significant challenge for compounds built on the 2,7-naphthyridine scaffold is achieving high target specificity and selectivity. The scaffold's versatility means its derivatives can bind to numerous, often unrelated, biological targets, which can lead to off-target effects. For instance, various 2,7-naphthyridine derivatives have been identified as potent inhibitors of diverse protein kinases like MET, c-Kit, VEGFR-2, and 3-phosphoinositide-dependent Kinase-1 (PDK-1), as well as other enzymes like PDE5. researchgate.netnih.gov Furthermore, different analogs act as agonists for receptors such as the bombesin (B8815690) receptor subtype-3. nih.gov

The specific substituents on the naphthyridine core, such as the 6-tert-butyl and 1-amine groups on the titular compound, play a crucial role in dictating target preference and binding affinity. However, without direct experimental data, predicting the precise selectivity profile of this compound is difficult. A key issue in a biological context is the potential for a single compound to inhibit multiple kinases or interact with several receptor families, which necessitates comprehensive screening against broad panels of biological targets to fully characterize its selectivity.

Table 1: Diverse Biological Targets of 2,7-Naphthyridine Derivatives
Derivative ClassBiological TargetPrimary ActivityReference
2,7-NaphthyridonesMET KinaseInhibitor researchgate.net
8-Amino-2-phenyl-2,7-naphthyridinonesc-Kit / VEGFR-2 KinaseInhibitor researchgate.net
Pyrazolo[3,4-c]-2,7-naphthyridinesBombesin Receptor Subtype-3 (BRS-3)Agonist nih.gov
General 2,7-NaphthyridinesPhosphodiesterase 5 (PDE5)Inhibitor nih.gov
Dibenzo[c,f] researchgate.netnih.govnaphthyridines3-Phosphoinositide-dependent Kinase-1 (PDK-1)Inhibitor nih.gov
General 2,7-NaphthyridinesMicrotubule-associated serine/threonine kinase-like (MASTL)Inhibitor nih.gov

Overcoming Solubility and Formulation Challenges for Research Probes

A common hurdle in the development of heterocyclic compounds like 2,7-naphthyridines for use as research probes is their physicochemical properties, particularly solubility. The presence of the bulky, lipophilic tert-butyl group in this compound likely results in low aqueous solubility, which can complicate its use in biological assays and in vivo studies.

To be effective as research tools, such as fluorescent probes, compounds must remain soluble in aqueous buffers to prevent aggregation and non-specific binding, which can lead to false-positive results. nih.govbohrium.com Formulation strategies to overcome these challenges include salt formation, the use of co-solvents, or encapsulation in delivery vehicles like liposomes. Furthermore, metabolic instability can be a significant issue. For related heterocyclic compounds, rapid metabolism (e.g., glucuronidation) has been observed to cause fast clearance from the bloodstream, limiting their utility in in vivo models. Structural modifications to block sites of metabolism are a key strategy to improve pharmacokinetic profiles.

Table 2: Common Challenges and Solutions for Naphthyridine-Based Probes
ChallengeDescriptionPotential Solution
Poor Aqueous SolubilityLow solubility in biological buffers can lead to compound precipitation and inaccurate data.Salt formation, use of solubilizing agents (e.g., DMSO, cyclodextrins), structural modification to add polar groups.
Non-Specific BindingLipophilic compounds can bind promiscuously to proteins and membranes, causing high background signals.Introduction of hydrophilic linkers, optimization of probe concentration, use of blocking agents in assays.
PhotobleachingFor fluorescent probes, loss of signal upon exposure to light can limit imaging applications.Incorporation of more robust fluorophores, use of anti-fade reagents.
Metabolic InstabilityRapid breakdown of the compound by metabolic enzymes limits its duration of action in cells or in vivo.Blocking metabolic "hotspots" via chemical modification (e.g., fluorination), prodrug strategies.

Future Perspectives and Unexplored Research Avenues

The 2,7-naphthyridine scaffold remains a fertile ground for chemical and biological exploration. Future research on compounds like this compound will likely leverage cutting-edge technologies and concepts to unlock their full potential.

Application of Artificial Intelligence and Machine Learning in Compound Design

Novel Reactivity Modes for Naphthyridine Scaffolds

Advances in synthetic organic chemistry continue to provide new ways to functionalize the 2,7-naphthyridine core. benthamdirect.com Recent innovations include the use of the Smiles rearrangement to access novel 1-amino-3-oxo-2,7-naphthyridines, which can serve as building blocks for more complex fused systems. researchgate.netnih.gov Furthermore, multicomponent reactions (MCRs) offer an efficient and atom-economical way to construct the naphthyridine skeleton from simple precursors in a single step. rsc.org Exploring these and other modern synthetic methods, such as C-H activation and late-stage functionalization, will enable the creation of diverse libraries of 2,7-naphthyridine analogs with varied substitution patterns, facilitating more comprehensive structure-activity relationship (SAR) studies.

Multi-Target Approaches and Polypharmacology for Research Probes

The traditional "one molecule, one target" paradigm is being challenged by the concept of polypharmacology, which involves designing single molecules to intentionally interact with multiple targets. This approach is particularly promising for complex diseases driven by multiple pathological pathways. Given the inherent ability of the 2,7-naphthyridine scaffold to bind to diverse targets, it is an ideal starting point for designing multi-target-directed ligands (MTDLs). benthamdirect.com A research probe based on this compound could be engineered to simultaneously modulate two or more related targets (e.g., two different protein kinases in a cancer signaling pathway), allowing for the investigation of synergistic effects and complex biological networks.

Translational Research Opportunities from Preclinical Findings

While preclinical data for this compound itself is not available, findings for other derivatives highlight the translational potential of this class. For example, a novel 2,7-naphthyridone-based MET kinase inhibitor demonstrated excellent in vivo efficacy in mouse xenograft models of human cancer, suggesting its potential for further preclinical development. researchgate.net In another study, a 1,7-naphthyridine (B1217170) derivative was successfully developed as a PET imaging tracer for detecting Tau tangles in Alzheimer's disease models, showing desirable brain uptake and clearance properties in rodents and non-human primates. acs.org These successes provide a strong rationale for investigating the therapeutic or diagnostic potential of new analogs like this compound, once a primary biological target is identified and validated. Future work would need to focus on rigorous preclinical evaluation of efficacy, pharmacokinetics, and safety to bridge the gap from bench to bedside.

Q & A

Q. How can interdisciplinary approaches enhance the development of this compound for material science applications?

  • Collaborative Framework : Combine synthetic chemistry (functionalization), computational modeling (charge transport properties), and materials testing (e.g., conductivity in MOFs). For example, tert-butyl groups can prevent π-π stacking in organic semiconductors .

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